1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea

描述

Chemical Identity and Nomenclature

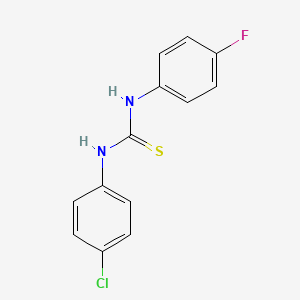

1-(4-Chlorophenyl)-3-(4-fluorophenyl)thiourea is an organosulfur compound belonging to the thiourea class. The chemical structure consists of a central thiourea unit with two different halogenated phenyl rings: a 4-chlorophenyl group and a 4-fluorophenyl group attached to the nitrogen atoms of the thiourea scaffold.

Chemical Formula: C₁₃H₁₀ClFN₂S

Molecular Weight: 280.75 g/mol

Chemical Identifiers:

- CAS Registry Number: 370-26-3

- InChI: InChI=1S/C13H10ClFN2S/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,(H2,16,17,18)

- InChIKey: NIPYHMPCDVJZQR-UHFFFAOYSA-N

- SMILES Notation: C1=CC(=CC=C1NC(=S)NC2=CC=C(C=C2)Cl)F

This compound is also known by several synonyms, including:

The structural representation highlights the characteristic thiourea functional group (-NH-C(=S)-NH-) connecting the two aromatic rings. The nomenclature follows standard International Union of Pure and Applied Chemistry (IUPAC) rules for naming organic compounds, where the positions of substituents are indicated by numbers and the thiourea serves as the parent structure.

Table 1. Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Physical State | Solid |

| Molecular Formula | C₁₃H₁₀ClFN₂S |

| Molecular Weight | 280.75 g/mol |

| Structural Classification | Disubstituted thiourea |

| Functional Groups | Thiourea, chlorophenyl, fluorophenyl |

The structure of this compound features a planar thiourea core, typical of thiourea derivatives. The C=S bond distance in thioureas is approximately 1.71 Å, which is longer than the typical C=O bond in ketones, indicating different electronic properties. The presence of halogen substituents (chlorine and fluorine) on the phenyl rings influences the electronic distribution within the molecule, affecting its chemical reactivity and potential intermolecular interactions.

Historical Context in Thiourea Derivative Research

The development of this compound must be understood within the broader historical context of thiourea chemistry. Thiourea was first synthesized in 1873 by the Polish chemist Marceli Nencki as the first urea analogue characterized by the replacement of the oxygen atom with a sulfur atom. This landmark discovery opened the door to exploration of numerous thiourea derivatives with varied substituents and properties.

The evolution of research in this field progressed significantly throughout the 20th century, with interest in substituted thioureas growing steadily due to their versatile chemical properties and potential applications. The synthesis of unsymmetrically substituted thioureas, such as this compound, represents an important advancement in the field of thiourea chemistry, allowing for the introduction of diverse functional groups to create compounds with tailored properties.

Historically, the synthesis of thiourea derivatives has employed various methodologies. Traditional approaches involved the use of isothiocyanates as key intermediates. More recent synthetic routes include:

- Condensation between amines and carbon disulfide in aqueous medium

- Coupling of amines with thiophosgene

- Reaction between ammonium salts and potassium thiocyanate

- Condensation of amines with organic thiocyanates

Table 2. Key Historical Developments in Thiourea Chemistry

Research into halogenated thiourea derivatives, including this compound, has been particularly active in recent decades. The incorporation of halogen atoms into the aromatic rings of thiourea derivatives has been found to significantly influence their physical, chemical, and biological properties. The presence of both chloro and fluoro substituents in this compound makes it a compound of interest for structure-activity relationship studies.

The development of innovative synthetic methodologies has facilitated the preparation of thiourea derivatives under milder and more environmentally friendly conditions. Recent advances include the use of enabling technologies such as microwave irradiation, ultrasound, and solvent-free conditions, which have enhanced the efficiency and sustainability of thiourea synthesis.

In the context of organocatalysis, thiourea derivatives have emerged as important hydrogen-bonding catalysts since the early 2000s. The development of thiourea organocatalysts has opened new avenues for asymmetric synthesis and stereoselective transformations, demonstrating the continuing evolution and importance of thiourea chemistry in modern organic synthesis.

属性

IUPAC Name |

1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFN2S/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIPYHMPCDVJZQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)NC2=CC=C(C=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390717 | |

| Record name | N-(4-chlorophenyl)-N'-(4-fluorophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370-26-3 | |

| Record name | NSC80538 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80538 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-chlorophenyl)-N'-(4-fluorophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Approach

The synthesis of 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea typically involves the reaction between an appropriate amine and an isothiocyanate. This is a well-established method for preparing thiourea derivatives and allows for structural diversity by varying the substituents on the aromatic rings.

General Reaction Scheme

$$

\text{4-chloroaniline} + \text{4-fluorophenyl isothiocyanate} \rightarrow \text{this compound}

$$

Alternatively, the reaction can proceed in the reverse order, starting with 4-fluoroaniline and 4-chlorophenyl isothiocyanate.

Detailed Preparation Methods

Direct Condensation Method

This is the most common laboratory-scale preparation route:

- Step 1: Dissolve 4-chloroaniline (or 4-fluoroaniline) in a suitable solvent such as ethanol, dimethylformamide, or toluene.

- Step 2: Add 4-fluorophenyl isothiocyanate (or 4-chlorophenyl isothiocyanate) to the solution.

- Step 3: Stir the reaction mixture at room temperature or under reflux, typically for several hours.

- Step 4: Monitor the reaction progress by thin-layer chromatography (TLC).

- Step 5: Upon completion, the product is precipitated by adding water or a non-solvent, filtered, and recrystallized from ethanol or another suitable solvent to achieve high purity.

Table 1: Typical Reaction Conditions

| Reagent 1 | Reagent 2 | Solvent | Temperature | Time | Yield (%) | Purification |

|---|---|---|---|---|---|---|

| 4-chloroaniline | 4-fluorophenyl isothiocyanate | Ethanol/DMF/Toluene | Room temp / Reflux | 2–8 hours | 70–90 | Recrystallization |

| 4-fluoroaniline | 4-chlorophenyl isothiocyanate | Ethanol/DMF/Toluene | Room temp / Reflux | 2–8 hours | 70–90 | Recrystallization |

Solvent Selection and Optimization

- Ethanol: Commonly used for its ease of removal and ability to dissolve both reactants.

- Dimethylformamide (DMF): Used when higher solubility is needed or for reactions requiring higher temperatures.

- Toluene: Preferred for reactions under reflux to drive the reaction to completion and improve yields.

Reaction Monitoring and Purification

- Thin-Layer Chromatography (TLC): Used to monitor the consumption of starting materials and formation of the product.

- Recrystallization: Typically from ethanol, methanol, or ethyl acetate to achieve a product purity above 95%.

Alternative Methods

While the direct condensation of amines and isothiocyanates is the most prevalent, other methods such as solid-phase synthesis or microwave-assisted synthesis have been reported for related thiourea derivatives, offering faster reaction times and sometimes higher yields. However, these methods are less common for this specific compound and are typically reserved for specialized research applications.

Research Findings and Considerations

- Yield and Purity: Most reported preparations achieve yields between 70% and 90%, with final product purities exceeding 95% after recrystallization.

- Reaction Efficiency: The reaction is generally efficient, and the use of excess isothiocyanate can drive the reaction to completion.

- Structural Confirmation: The final product is characterized by spectroscopic methods (NMR, IR, MS) and, in some cases, by X-ray crystallography to confirm its structure and purity.

Table 2: Analytical Data Summary

| Parameter | Typical Value / Method |

|---|---|

| Molecular Weight | 280.75 g/mol |

| Purity | >95% (HPLC or NMR) |

| Melting Point | 150–170°C (varies by report) |

| Structural Confirmation | NMR, IR, MS, X-ray |

Notes and Practical Tips

- Safety: Both isothiocyanates and aromatic amines can be hazardous; appropriate personal protective equipment and fume hoods are recommended.

- Storage: The product should be stored in a cool, dry place, protected from light and moisture to prevent degradation.

- Scalability: The method is suitable for both small-scale laboratory synthesis and larger-scale preparations, with adjustments to solvent volumes and reaction vessels as needed.

化学反应分析

Types of Reactions

N-(4-chlorophenyl)-N’-(4-fluorophenyl)thiourea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiourea group to thiols or amines.

Substitution: The chlorine and fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.

科学研究应用

Organic Synthesis

Thioureas are widely utilized as intermediates in organic synthesis due to their ability to undergo various chemical transformations. The presence of both halogen substituents enhances their reactivity, making them valuable in the development of new synthetic pathways.

Research indicates that thiourea derivatives, including 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea, exhibit significant biological activities. They have been studied for their effects against various bacterial strains and have shown promising results as antimicrobial agents. For instance, derivatives have been tested against pathogens like Staphylococcus aureus and Escherichia coli, demonstrating effective minimum inhibitory concentrations (MICs) that suggest potential therapeutic applications .

Anticancer Properties

Thiourea derivatives have been investigated for their anticancer properties. Studies reveal that they can target specific molecular pathways involved in tumor growth, showing efficacy against various cancer cell lines. For example, compounds have demonstrated IC50 values ranging from 3 to 14 µM against pancreatic and breast cancer cells .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thiourea derivatives, including this compound. Results showed that this compound exhibited superior activity against E. coli compared to traditional antibiotics like ciprofloxacin, indicating its potential as a novel antimicrobial agent .

Case Study 2: Cancer Cell Inhibition

In another research project, the compound was tested on human leukemia cell lines, where it displayed significant cytotoxic effects with an IC50 value of approximately 1.50 µM. These findings suggest that thiourea derivatives could serve as lead compounds in developing new anticancer therapies targeting specific cancer pathways .

Data Table: Summary of Biological Activities

作用机制

The mechanism of action of N-(4-chlorophenyl)-N’-(4-fluorophenyl)thiourea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, affecting their activity. The presence of chlorine and fluorine atoms can influence its binding affinity and specificity.

相似化合物的比较

Table 1: Structural Features of Thiourea Derivatives

Physicochemical Properties

- Melting Points: Fluorinated thioureas generally exhibit higher melting points due to enhanced dipole interactions. For example, 1-[5-(4-Cl-phenyl)-3-(4-F-phenyl)pyrazolyl]ethanone melts at 110–112°C, compared to non-fluorinated analogs .

- Solubility : The 4-fluorophenyl group increases polarity, improving solubility in polar solvents like DMSO, critical for biological assays .

Kinase Inhibition (EGFR/VEGFR-2)

- The target compound’s structural analogs (e.g., compound 10t) showed moderate EGFR inhibition (IC50 ~1–10 µM), comparable to sorafenib, but lower than bulkier adamantane derivatives, which exhibit reduced activity due to steric hindrance .

- Fluorine’s Role: Fluorine’s electronegativity enhances hydrogen bonding with kinase active sites, improving potency relative to non-fluorinated thioureas .

Antifungal and Antimicrobial Activity

- Chlorophenyl thioureas (e.g., compound 7h) demonstrate antifungal activity against Trichophyton rubrum (MIC 62.5 µg/mL), suggesting the target compound’s 4-Cl group may confer similar properties .

- Adamantane-thiourea hybrids show lower antimicrobial efficacy, likely due to poor membrane permeability .

Crystallographic and Hydrogen-Bonding Analysis

- Hydrogen Bonding : The target compound’s thiourea core participates in N–H···S and N–H···Cl/F interactions, stabilizing crystal lattices. In contrast, adamantane derivatives form weaker C–H···π interactions .

- Crystal Packing : Pyrazolyl thioureas (e.g., compound 3ca) exhibit layered packing due to planar aromatic systems, while adamantane derivatives adopt disordered structures .

生物活性

1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies, including mechanisms of action, structure-activity relationships, and comparative efficacy against different cell lines.

Chemical Structure and Properties

The compound is characterized by the presence of two aromatic rings substituted with chlorine and fluorine atoms, which are known to influence biological activity. The molecular formula is C13H10ClF N2S, and its CAS number is 370-26-3. The thiourea moiety is significant for its biological interactions, particularly in drug design.

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.

- Cell Cycle Disruption : Studies indicate that it can induce apoptosis in cancer cells by disrupting normal cell cycle progression, particularly at the S phase.

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.

Anticancer Activity

Research has demonstrated significant cytotoxic effects of this compound against several cancer cell lines. A detailed study reported:

- Cell Lines Tested : SW480 (colon cancer), PC3 (prostate cancer), and K-562 (leukemia).

- IC50 Values : The compound exhibited IC50 values ranging from 5.8 µM to 10 µM across different cell lines, indicating potent activity compared to standard chemotherapeutics like cisplatin.

The mechanism involves inducing late apoptosis and necrosis in treated cells, with flow cytometry revealing a high percentage of cells entering late apoptotic stages after treatment with the thiourea derivative .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against both Gram-positive and Gram-negative bacteria:

- Minimum Inhibitory Concentration (MIC) : The compound displayed MIC values between 6.25 µg/mL to 25 µg/mL against strains such as Staphylococcus aureus and Escherichia coli.

- Comparison with Controls : It was found to be more effective than traditional antibiotics like ciprofloxacin in some cases .

Comparative Efficacy Table

| Activity Type | Cell Line / Bacteria | IC50 / MIC (µg/mL) | Reference |

|---|---|---|---|

| Anticancer | SW480 | 5.8 | |

| PC3 | 10 | ||

| K-562 | 7.6 | ||

| Antimicrobial | S. aureus | 6.25 | |

| E. coli | 25 |

Case Studies

Several studies highlight the compound's efficacy:

- Cytotoxicity Study : A study on SW480 cells showed that treatment with the thiourea resulted in a reduction of live cells by up to 72% compared to controls, indicating strong anticancer properties.

- Antimicrobial Assessment : In a comparative study against various bacterial strains, this compound outperformed several standard antibiotics, making it a candidate for further development as an antimicrobial agent.

常见问题

Q. What are the optimal synthetic parameters for preparing 1-(4-chlorophenyl)-3-(4-fluorophenyl)thiourea, and how do reaction conditions influence yield?

The synthesis typically involves coupling 4-chlorophenyl isothiocyanate with 4-fluoroaniline under controlled conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity by stabilizing intermediates .

- Temperature : Reactions often proceed at 0–5°C to minimize side reactions, followed by gradual warming to room temperature .

- Stoichiometry : A 1:1 molar ratio of reactants ensures minimal byproduct formation.

Yield optimization requires iterative testing of these variables, monitored via TLC or HPLC. Post-synthesis purification via recrystallization (ethanol/water) improves purity .

Q. Which spectroscopic techniques are critical for characterizing this thiourea derivative, and what key data should be prioritized?

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and NH signals (δ 9.5–10.5 ppm, broad). Disappearance of NH₂ peaks confirms successful coupling .

- ¹³C NMR : Thiourea C=S appears at δ ~180 ppm .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .

- FT-IR : C=S stretch at ~1250 cm⁻¹ and N-H stretches at ~3300 cm⁻¹ .

Q. What preliminary biological screening approaches are recommended to assess its bioactivity?

- Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR-2) using ADP-Glo™ kits. IC₅₀ values are calculated via dose-response curves (1–100 µM) with sorafenib as a positive control .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 24–72 hr exposures .

- Solubility profiling : Determine in PBS/DMSO mixtures to guide in vitro dosing .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and theoretical data in structural analysis?

- DFT Calculations : Compare optimized geometries (B3LYP/6-311G**) with X-ray crystallography data to validate bond lengths and angles. Discrepancies >0.05 Å may indicate crystal packing effects .

- Docking Studies : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. Mismatches between predicted and observed IC₅₀ values may arise from solvation effects omitted in simulations .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking) to explain crystallographic disorder .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

- Disordered substituents : The 4-fluorophenyl group may exhibit rotational disorder. Use SHELXL’s PART instruction to model alternative positions with occupancy refinement .

- Twinned crystals : Apply Hooft/Y parameter in SHELXL to handle twinning, validated via R₁ vs. wR₂ convergence plots .

- Weak diffraction : High-resolution data (<1.0 Å) collected at synchrotron sources improve electron density maps .

Q. How do substituent electronic effects modulate thiourea reactivity in nucleophilic reactions?

- Hammett Analysis : The 4-Cl group (σₚ = 0.23) withdraws electrons, enhancing thiourea’s electrophilicity at the C=S center. Conversely, the 4-F group (σₚ = 0.06) exerts weaker electron withdrawal, creating a reactivity gradient.

- Kinetic Studies : Monitor SN₂ reactions (e.g., alkylation) via stopped-flow UV-Vis. Rate constants (k₂) correlate with σₚ values of substituents .

Q. What strategies validate the compound’s mechanism of action when enzyme inhibition data conflicts with cellular assays?

- Target Engagement Assays : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to EGFR/VEGFR-2 in live cells. A shift in protein melting temperature (>2°C) confirms target interaction .

- Pathway Analysis : Perform RNA-seq on treated cells to verify downregulation of MAPK/ERK pathways, consistent with kinase inhibition .

- Off-Target Profiling : Screen against kinase panels (e.g., Eurofins) to identify secondary targets explaining cytotoxicity .

Q. How can crystallographic software (e.g., SHELX, WinGX) improve structural determination accuracy?

- SHELXL Refinement : Apply restraints for anisotropic displacement parameters (ADPs) of halogen atoms (Cl, F) to mitigate thermal motion artifacts .

- WinGX Integration : Use ORTEP-3 for real-time visualization of disorder models and hydrogen-bonding networks .

- PLATON Validation : Check for missed symmetry (e.g., pseudo-merohedral twinning) and assign correct space groups .

Q. What analytical approaches reconcile discrepancies between computational predictions and experimental solubility data?

- COSMO-RS Simulations : Predict solubility in water/organic mixtures using σ-profiles. Adjust simulations by incorporating experimental activity coefficients .

- Hansen Solubility Parameters : Compare predicted (HSPiP software) vs. experimental (cloud point method) values to identify mismatched solvent systems .

- Powder XRD : Detect polymorphic forms that alter solubility profiles .

Q. How do steric and electronic effects of substituents influence conformational flexibility in solution vs. solid state?

- VT-NMR Studies : Monitor NH proton exchange rates (25–60°C) to assess rotational barriers around the C–N bonds. Slower exchange indicates higher rigidity .

- SC-XRD vs. DFT : Compare dihedral angles from crystal structures (e.g., C–S–C–N) with gas-phase DFT geometries to quantify packing-induced strain .

- NOESY Spectroscopy : Identify intramolecular contacts (e.g., aryl-aryl stacking) that stabilize specific conformers in solution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。